

Pyranonigrin A: A Fungal Polyketide-Peptide Hybrid with Antioxidant Potential

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An In-depth Technical Guide on the Discovery, Origin, and Bioactivity of Pyranonigrin A

Abstract

Pyranonigrin A is a fungal secondary metabolite belonging to the pyranonigrin family, characterized by a unique pyrano[2,3-c]pyrrole bicyclic skeleton. First isolated from Aspergillus niger, its biosynthetic pathway has been elucidated through genome mining in Penicillium thymicola. The molecule is synthesized by a polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) hybrid enzyme. **Pyranonigrin A** is recognized for its antioxidant and 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging activities.[1] This technical guide provides a comprehensive overview of the discovery, fungal origin, biosynthetic pathway, and known biological activities of **Pyranonigrin A**, supported by detailed experimental protocols and quantitative data.

Discovery and Origin

Pyranonigrin A is a naturally occurring compound first reported as a secondary metabolite from the fungus Aspergillus niger.[1] It is part of a larger family of antioxidative compounds that share a distinctive pyrano[2,3-c]pyrrole core, a structure rarely found in nature.[1] While initially identified from A. niger, subsequent research and genome mining efforts led to the identification of the complete biosynthetic gene cluster (BGC) for **Pyranonigrin A** in Penicillium thymicola IBT 5891.[1] This discovery was significant as P. thymicola was not previously known to produce pyranonigrin family compounds.[1]



The structure of **Pyranonigrin A** was subject to revision after its initial discovery. Detailed spectroscopic analysis, including electronic circular dichroism measurements, led to the corrected assignment of its absolute configuration as (7R)-3,7-dihydroxy-2-[(1E)-prop-1-enyl]-6,7-dihydropyrano[2,3-c]pyrrole-4,5-dione.

An interesting finding is the enhanced production of **Pyranonigrin A** by an A. niger strain isolated from the International Space Station (ISS), suggesting a potential role for this antioxidant in protecting the fungus from environmental stressors like radiation.

Table 1: Physicochemical and Production Data for

Pyranonigrin A

Property	Value	Source Organism(s)	Reference(s)
Molecular Formula	C11H11NO5	Aspergillus niger, Penicillium thymicola	
Molecular Weight	237.21 g/mol	Aspergillus niger, Penicillium thymicola	[1]
Optical Rotation	[α]D25 +38 (c=1.0 mg/dL, MeOH)	Aspergillus niger	[1]
Optical Rotation	[α]D26 +20 (c=10.0 mg/dL, MeOH)	Heterologously expressed in Aspergillus nidulans	[1]
Production Yield	0.1 mg/L	Aspergillus nidulans (Heterologous Expression)	[1]
Production Yield	3 mg/L	Penicillium thymicola (Starch-supplemented medium)	[1]

Biosynthesis

The biosynthesis of **Pyranonigrin A** is governed by a dedicated biosynthetic gene cluster, designated the pyr cluster, identified in P. thymicola.[1] Isotope labeling studies have shown

Foundational & Exploratory





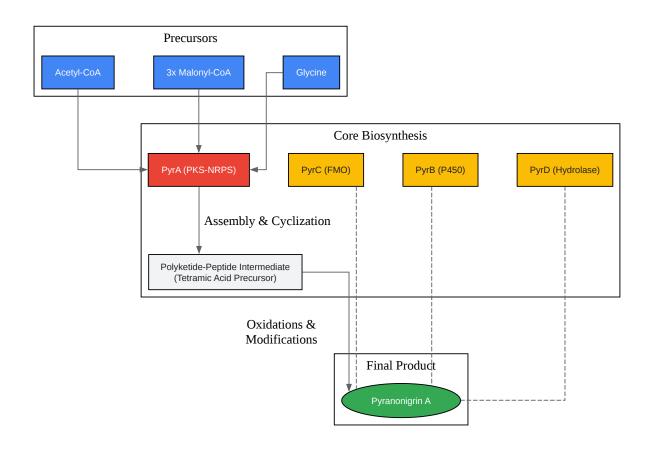
that the molecular backbone is derived from four acetate units and one glycine unit.[1] This points to the involvement of a hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) enzyme system.[1]

Subsequent heterologous expression and gene deletion experiments confirmed that a minimal set of four genes—pyrA, pyrB, pyrC, and pyrD—is sufficient for the biosynthesis.[1]

- pyrA: Encodes the central PKS-NRPS hybrid enzyme. The PKS module iteratively
 assembles a polyketide chain from one acetyl-CoA and three malonyl-CoA units. The NRPS
 module then incorporates a glycine unit.[1]
- pyrB: Encodes a Cytochrome P450 monooxygenase.
- pyrC: Encodes a flavin-dependent monooxygenase.
- pyrD: Encodes a hydrolase.

The proposed biosynthetic pathway begins with the PyrA megasynthase assembling the polyketide-peptide backbone. This is followed by a series of enzymatic modifications including cyclization, oxidation, and hydroxylation, catalyzed by PyrB, PyrC, and PyrD, to form the final **Pyranonigrin A** structure.





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A simplified diagram of the proposed **Pyranonigrin A** biosynthetic pathway.

Biological Activity

Pyranonigrin A is primarily known for its antioxidant properties. It has demonstrated efficacy as a 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging agent.[1] While specific quantitative data for **Pyranonigrin A** is not readily available in the literature, a structurally related compound, Pyranonigrin L, exhibited antioxidative activity with an EC₅₀ value of 553



μM.[2] Additionally, some members of the pyranonigrin family have shown antimicrobial activity against a range of human and plant pathogens.

Table 2: Bioactivity Data for Pyranonigrin A and Related

Compounds

Compound/Ext ract	Bioactivity Type	Assay/Target Organism(s)	Result (MIC, EC ₅₀ , etc.)	Reference(s)
Pyranonigrin A	Antioxidant	DPPH Radical Scavenging	Qualitatively active	[1]
Pyranonigrin L	Antioxidant	Antioxidative Activity Assay	EC50 = 553 μM	[2]
Pyranonigrin A &	Antimicrobial	Staphylococcus aureus	MIC = 0.5 μg/mL	[3]
Pyranonigrin A	Antimicrobial	Human and plant pathogens (unspecified)	Significant activity reported	
Aspergillus tubingensis Extract (contains Pyranonigrin A)	Antimicrobial	Vibrio species	MIC = 0.5 - 1.0 μg/mL	_

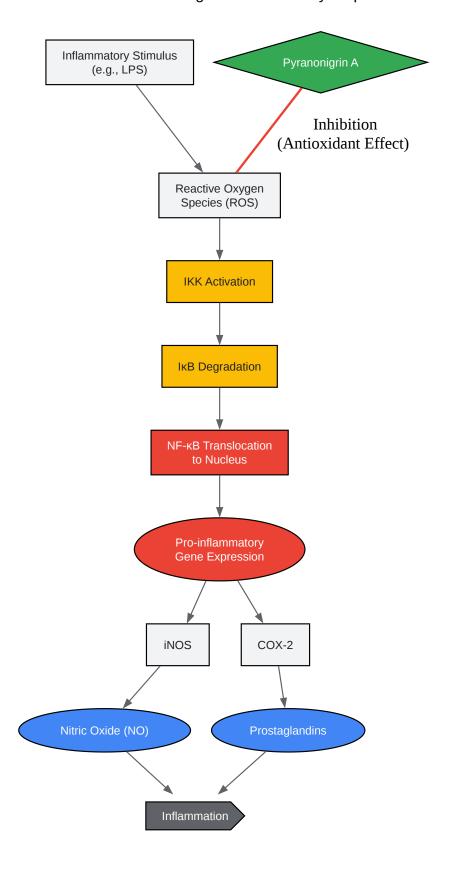
Proposed Anti-inflammatory Signaling Pathway

The antioxidant properties of compounds like **Pyranonigrin A** suggest a potential role in mitigating inflammation, which is often driven by oxidative stress. A common mechanism for anti-inflammatory action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Activation of NF-κB in immune cells like macrophages by stimuli such as lipopolysaccharide (LPS) leads to the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes produce key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.

While not directly demonstrated for **Pyranonigrin A**, it is plausible that its radical scavenging ability could interfere with the activation of the NF-kB pathway, thereby downregulating the



expression of iNOS and COX-2 and reducing the inflammatory response.



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Proposed anti-inflammatory mechanism of **Pyranonigrin A** via NF-kB inhibition.

Experimental Protocols

This section details the generalized methodologies for the discovery, isolation, and characterization of **Pyranonigrin A**, synthesized from published literature.

Fungal Cultivation and Extraction

- Inoculation and Fermentation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or a specialized production medium supplemented with starch) with spores or mycelial plugs of the producing fungal strain (P. thymicola or A. niger).
- Incubation: Incubate the culture flasks at 25-30°C for 7-14 days with shaking (e.g., 200 rpm) or in static culture, depending on the optimal conditions for the specific strain.
- Extraction: After the incubation period, separate the mycelia from the culture broth by filtration.
 - Broth Extraction: Acidify the culture filtrate (e.g., to pH < 2 with HCl) and extract 2-3 times with an equal volume of an organic solvent such as ethyl acetate (EtOAc).
 - Mycelial Extraction: Homogenize the mycelia and extract with a polar solvent like methanol or acetone, followed by partitioning with EtOAc.
- Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and evaporate the solvent under reduced pressure to yield a crude extract.

Isolation and Purification

- Initial Fractionation: Subject the crude extract to column chromatography using a silica gel or C18 (ODS) stationary phase. Elute with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing polarity with ethyl acetate and/or methanol.
- Bioassay-Guided Fractionation (Optional): Test the resulting fractions for antioxidant or antimicrobial activity to guide the purification process toward the active compounds.



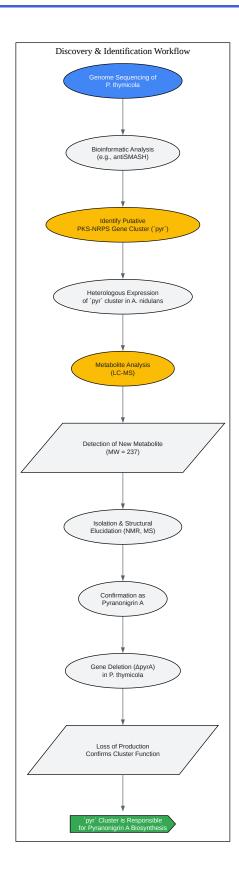
- High-Performance Liquid Chromatography (HPLC): Purify the active fraction(s) using reversed-phase HPLC (e.g., C18 column).
 - Mobile Phase: Use a gradient of water and acetonitrile (ACN) or methanol, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
 - Detection: Monitor the elution profile using a UV-Vis detector at wavelengths relevant to
 Pyranonigrin A's chromophore (e.g., 254 nm and 300 nm).
- Compound Collection: Collect the peak corresponding to Pyranonigrin A and evaporate the solvent to obtain the pure compound.

Structural Elucidation

- Mass Spectrometry (MS): Determine the molecular weight and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure by acquiring 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra. Samples are typically dissolved in a deuterated solvent like DMSO-d₆ or methanol-d₄.
- Chiroptical Analysis: Determine the absolute configuration using optical rotation and circular dichroism (CD) spectroscopy, often compared with quantum chemical calculations.

Gene Cluster Identification and Functional Analysis





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Workflow for the discovery and functional validation of the **Pyranonigrin A** gene cluster.



Heterologous Expression:

- Amplify the entire pyr gene cluster from the genomic DNA of P. thymicola.
- Clone the cluster into a suitable fungal expression vector (e.g., an AMA1-based plasmid).
- Transform the vector into a well-characterized heterologous host, such as Aspergillus nidulans.
- Culture the transformants and analyze the extracts by LC-MS to detect the production of new secondary metabolites corresponding to the mass of Pyranonigrin A.[1]

Gene Deletion:

- Construct a gene deletion cassette containing a selectable marker (e.g., pyrG) flanked by sequences homologous to the regions upstream and downstream of the target gene (e.g., pyrA).
- Transform the cassette into the wild-type P. thymicola.
- Select for transformants where homologous recombination has replaced the target gene with the deletion cassette.
- Confirm the gene deletion by PCR and analyze the mutant's metabolic profile to verify the loss of Pyranonigrin A production.[1]

Conclusion

Pyranonigrin A stands as a noteworthy example of a fungal-derived natural product whose discovery and biosynthetic understanding have been greatly advanced by modern genome mining techniques. Its core structure, a rare pyrano[2,3-c]pyrrole skeleton, is assembled by a PKS-NRPS hybrid system. The compound's established role as an antioxidant and radical scavenger, coupled with the antimicrobial activities observed in related compounds, marks it as a molecule of interest for further investigation in drug development and food science. The detailed elucidation of its biosynthetic pathway not only provides a roadmap for potential bioengineering efforts to create novel analogs but also highlights the vast, untapped chemical diversity encoded within fungal genomes. Future research should focus on quantifying the



specific bioactivities of pure **Pyranonigrin A** and exploring its potential therapeutic applications, particularly in the context of inflammation and oxidative stress-related conditions.

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